N,N-Dimethylpentadecylamine: Predicted Surface Tension Comparison
The predicted surface tension of N,N-Dimethylpentadecylamine provides a baseline for its expected interfacial activity. Computed data indicates a surface tension of 29.0±3.0 dyne/cm [1]. While direct experimental data for this specific compound is sparse in peer-reviewed literature, this predicted value positions its expected performance between shorter-chain and longer-chain analogs, consistent with the established structure-activity relationship where surface tension decreases with increasing alkyl chain length [2].
| Evidence Dimension | Predicted Surface Tension |
|---|---|
| Target Compound Data | 29.0 ± 3.0 dyne/cm |
| Comparator Or Baseline | Class-level inference from C14 analog: 33.7 mN/m (quaternary ammonium derivative) [2] |
| Quantified Difference | Predicted value ~4-5 units lower than measured value for C14 quaternary derivative |
| Conditions | Computational prediction (ACD/Labs Percepta Platform / EPISuite) vs. Experimental data for allyldimethyltetradecyl ammonium chloride at CMC |
Why This Matters
This predicted value provides a quantitative estimate for formulators seeking a specific surface tension reduction target between the more common C14 and C16 chain lengths.
- [1] ChemSpider. (n.d.). N,N-Dimethyl-1-pentadecanamine | C17H37N. Royal Society of Chemistry. View Source
- [2] Tao, X., Jia, X., & Zhang, C. (2019). Synthesis and properties of a series allyldimethylalkyl ammonium chloride. Petrochemical Technology, 48(3), 279-284. View Source
